molecular formula C14H13N3O3 B6425529 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide CAS No. 2034438-27-0

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B6425529
CAS No.: 2034438-27-0
M. Wt: 271.27 g/mol
InChI Key: UINDXRXASCJOSZ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide is a complex organic compound characterized by the presence of furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-furancarboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 2-(1H-pyrazol-1-yl)ethylamine under controlled conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]furan-2-carboxamide
  • N-[2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide
  • 2-(furan-2-yl)-1H-pyrazole

Uniqueness

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(13-5-2-9-20-13)15-10-11(12-4-1-8-19-12)17-7-3-6-16-17/h1-9,11H,10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINDXRXASCJOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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